Ido1/tdo-IN-1
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Overview
Description
Ido1/tdo-IN-1 is a dual inhibitor targeting indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). These enzymes play crucial roles in the kynurenine pathway of tryptophan metabolism, which is involved in immune regulation and tumor immune escape. By inhibiting both IDO1 and TDO, this compound has shown potential in cancer immunotherapy by enhancing anti-tumor immune responses .
Preparation Methods
The synthesis of Ido1/tdo-IN-1 involves several steps, including the preparation of intermediates and the final coupling reaction. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the determination of the compound in plasma and tissues . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ido1/tdo-IN-1 undergoes various chemical reactions, including oxidation and reduction. The compound is known to interact with common reagents such as ammonium acetate buffer and methanol during its synthesis and analysis . Major products formed from these reactions include metabolites that are crucial for its biological activity .
Scientific Research Applications
Ido1/tdo-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has been studied for its ability to inhibit the kynurenine pathway, thereby enhancing the immune system’s ability to target and destroy tumor cells .
Mechanism of Action
The mechanism of action of Ido1/tdo-IN-1 involves the inhibition of IDO1 and TDO enzymes, leading to the depletion of tryptophan and the accumulation of kynurenine metabolites. This results in the suppression of T-cell activity and the enhancement of anti-tumor immune responses . The compound targets specific molecular pathways involved in immune regulation and tumor progression .
Comparison with Similar Compounds
Ido1/tdo-IN-1 is unique in its dual inhibition of both IDO1 and TDO, which sets it apart from other inhibitors that target only one of these enzymes. Similar compounds include epacadostat and GDC-0919, which are IDO1 inhibitors, and LM10, a TDO inhibitor . The dual inhibition approach of this compound offers a broader therapeutic potential by targeting multiple pathways involved in immune regulation and tumor progression .
Properties
Molecular Formula |
C21H16O6 |
---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
(6,6-dimethyl-7,10,11-trioxonaphtho[1,2-g][1]benzofuran-1-yl)methyl acetate |
InChI |
InChI=1S/C21H16O6/c1-10(22)26-8-11-9-27-20-13-4-6-14-12(5-7-15(23)21(14,2)3)17(13)19(25)18(24)16(11)20/h4-7,9H,8H2,1-3H3 |
InChI Key |
HBGFMECMJXIZLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3C=CC(=O)C4(C)C |
Origin of Product |
United States |
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